N(6)-(1-carboxyethyl)-L-lysine

Vue d'ensemble

Description

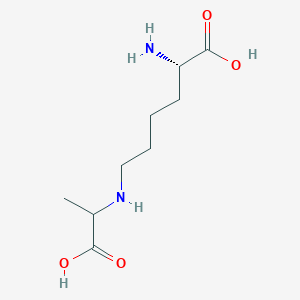

N(6)-(1-Carboxyethyl)-L-lysine (CEL) is an advanced glycation end-product (AGE) formed via non-enzymatic Maillard reactions between methylglyoxal (a reactive α-dicarbonyl compound) and the ε-amino group of lysine residues in proteins . CEL is a stable modification associated with thermal food processing (e.g., stir-frying, baking) and pathological conditions such as diabetes and aging. Its molecular formula is C₉H₁₈N₂O₄, with a stereospecific 2S,8S configuration in its biologically active form . Elevated CEL levels are observed in diabetic cataracts and are linked to cellular dysfunction, including impaired glutamate uptake in hippocampal cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Nε-(1-Carboxyethyl)-L-lysine implique généralement la réaction de la lysine avec le méthylglyoxal dans des conditions contrôlées. La réaction est réalisée en solutions aqueuses à pH physiologique pour imiter les conditions in vivo. Le produit est ensuite purifié à l'aide de techniques chromatographiques .

Méthodes de production industrielle : La production industrielle de Nε-(1-Carboxyethyl)-L-lysine implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés. Cela inclut l'utilisation de réacteurs à écoulement continu et de méthodes de purification avancées pour garantir la cohérence et la qualité .

Analyse Des Réactions Chimiques

Types de réactions : Nε-(1-Carboxyethyl)-L-lysine subit principalement des réactions de glycation. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants dans des conditions douces.

Réduction : Borohydrure de sodium ou d'autres agents réducteurs en solutions aqueuses.

Substitution : Divers nucléophiles peuvent réagir avec Nε-(1-Carboxyethyl)-L-lysine dans des conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent diverses protéines et peptides glyquées, qui sont étudiées pour leur rôle dans les mécanismes de la maladie .

4. Applications de la recherche scientifique

Nε-(1-Carboxyethyl)-L-lysine a de nombreuses applications dans la recherche scientifique :

Biologie : Investigated pour son rôle dans le vieillissement cellulaire et le développement de maladies liées à l'âge.

Médecine : Étudié pour son potentiel comme biomarqueur du diabète et d'autres troubles métaboliques.

5. Mécanisme d'action

Nε-(1-Carboxyethyl)-L-lysine exerce ses effets par la modification des protéines, entraînant des changements dans leur structure et leur fonction. Cette modification peut affecter diverses cibles moléculaires, notamment les enzymes et les protéines structurales, perturbant les processus cellulaires normaux. Les voies impliquées comprennent l'activation des réponses inflammatoires et du stress oxydatif .

Composés similaires :

Nε-(1-Carboxyméthyl)-L-lysine : Un autre AGE dérivé de la lysine qui se forme par des réactions de glycation similaires.

Pentosidine : Un AGE de réticulation qui se forme par la réaction de résidus lysine et arginine avec des sucres réducteurs.

Unicité : Nε-(1-Carboxyethyl)-L-lysine est unique en raison de sa formation spécifique à partir du méthylglyoxal et de ses effets distincts sur la structure et la fonction des protéines. Son rôle dans les mécanismes de la maladie et son potentiel comme biomarqueur en font un composé précieux pour la recherche .

Applications De Recherche Scientifique

Formation and Identification

CEL was first identified in studies involving Streptococcus lactis, where it was confirmed through chemical synthesis and in vivo labeling experiments. The compound was found to behave like a neutral amino acid and was characterized using techniques such as NMR spectroscopy, which established its structure and configuration as 2S,8S .

Nutritional Implications in Food Science

2.1 Advanced Glycation End Products (AGEs)

CEL is classified as an AGE, which are compounds formed when proteins or lipids combine with sugars in a process called glycation. AGEs have been implicated in various health issues, including diabetes and cardiovascular diseases. The presence of CEL in food products raises concerns regarding its potential health impacts.

2.2 Analysis in Plant-Based Meat Analogues

Recent studies have focused on the content of CEL in plant-based meat analogues (PBMAs). A study analyzed 15 commercial PBMAs and found CEL levels ranging from 25.21 to 86.23 mg/kg . This research highlights the importance of monitoring CEL levels to improve the nutritional profile of these products while minimizing harmful compounds like acrylamide.

| Food Product Type | CEL Content (mg/kg) | CML Content (mg/kg) | Acrylamide Content (µg/kg) |

|---|---|---|---|

| PBMA 1 | 25.21 | 16.46 | 31.81 |

| PBMA 2 | 86.23 | 47.61 | 186.70 |

Medical Research Applications

3.1 Biomarkers for Disease

CEL has been studied as a potential biomarker for various diseases, particularly Alzheimer’s disease. Research indicates that levels of circulating CEL may differentiate between early and moderate stages of Alzheimer’s, suggesting its role in disease progression .

3.2 Impact on Health

The formation of CEL is associated with oxidative stress and inflammation, which are critical factors in chronic diseases such as diabetes and cardiovascular disorders. Understanding the pathways leading to CEL formation can provide insights into preventive strategies against these conditions.

Analytical Methods for Detection

4.1 Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The detection and quantification of CEL in food products have been facilitated by advanced analytical techniques such as LC-MS/MS. A stable isotope dilution method has been developed for simultaneous determination of CEL alongside other AGEs like Nε-(carboxymethyl)lysine (CML) in cereal foods . This method enhances accuracy and reliability in food safety assessments.

Mécanisme D'action

N?-(1-Carboxyethyl)-L-lysine exerts its effects through the modification of proteins, leading to changes in their structure and function. This modification can affect various molecular targets, including enzymes and structural proteins, disrupting normal cellular processes. The pathways involved include the activation of inflammatory responses and oxidative stress .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Key Analogues

CEL vs. N(6)-(1-Carboxymethyl)-L-lysine (CML)

Structural Differences :

Formation Pathways :

Analytical Stability :

CEL vs. Nε-(2-Furoylmethyl)-L-lysine (Furosine)

- Structural Basis :

- Stability :

- Applications :

CEL vs. Nε-Acetyl-L-lysine and Other Lysine Derivatives

- Functional Groups :

- Biosynthetic Context: CEL is formed non-enzymatically, whereas Nε-acetyl-L-lysine is an enzymatic post-translational modification involved in metabolic regulation .

Analytical Challenges and Methodologies

Quantification :

- Comparative Data: Method CEL Recovery CML Recovery Key Advantage ESI-LC-MS/MS 91±10% 82±3% High specificity for CEL ELISA Not validated 84±9% Rapid but less specific GC-MS Unstable 253±28 mg/kg Suitable for volatile derivatives

Activité Biologique

N(6)-(1-carboxyethyl)-L-lysine (CEL) is a lysine derivative that has gained attention in recent years due to its biological activities, particularly in relation to advanced glycation end products (AGEs) and their implications in various diseases. This article provides a comprehensive overview of the biological activity of CEL, including its formation, detection, and effects on proteins, particularly in the context of neurodegenerative diseases.

Formation and Detection

CEL is formed through the non-enzymatic glycation of lysine residues by reactive dicarbonyl compounds, such as methylglyoxal. This process is significant in the context of metabolic disorders, where elevated levels of dicarbonyls are observed. The detection of CEL can be performed using various methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which allow for precise quantification in biological samples .

Table 1: Methods for Detection of CEL

| Method | Description | Application |

|---|---|---|

| HPLC | Separates compounds based on their polarity | Quantification in food and plasma |

| Mass Spectrometry | Identifies compounds based on mass-to-charge ratio | Characterization of AGEs |

| ELISA | Uses antibodies to detect specific proteins | Measurement of CEL protein adducts |

Interaction with Proteins

CEL has been shown to influence the conformation and aggregation propensity of proteins, particularly alpha-synuclein (αS), which is implicated in Parkinson’s disease. Research indicates that CEL modifies the structural dynamics of αS, promoting aggregation under certain conditions while inhibiting it under others. Specifically, CEL extends the conformation of the N-terminal domain of αS, leading to increased heterogeneity in its conformational population . This modification could potentially affect neuronal function and contribute to neurotoxicity.

Case Study: Parkinson’s Disease

A study investigating the effects of CEL on αS revealed that CEL binding alters the protein's ability to aggregate, suggesting a dual role where it may either promote or inhibit aggregation depending on the cellular environment. The presence of CEL was found to enhance neurotoxic properties by reducing αS's membrane-binding ability and facilitating the formation of toxic oligomers . This is particularly relevant given that CEL is frequently found in Lewy bodies, which are characteristic of Parkinson’s disease.

Advanced Glycation End Products (AGEs)

CEL is classified as an AGE, which are compounds formed through the reaction between sugars and proteins or lipids. AGEs have been implicated in various chronic diseases, including diabetes and cardiovascular diseases. Elevated levels of AGEs like CEL have been associated with increased oxidative stress and inflammation, contributing to disease progression .

Table 2: Clinical Implications of Elevated CEL Levels

| Condition | Implication |

|---|---|

| Diabetes | Increased insulin resistance |

| Cardiovascular Disease | Enhanced vascular inflammation |

| Neurodegenerative Diseases | Promotion of protein aggregation |

Q & A

Basic Research Questions

Q. What analytical methods are most effective for quantifying CEL in protein-rich biological samples, and how do their sensitivities compare?

High-performance liquid chromatography (HPLC) coupled with fluorescence detection and liquid chromatography-mass spectrometry (LC-MS) are widely used. LC-MS offers higher specificity for distinguishing CEL from structurally similar AGEs like carboxymethyllysine (CML), with detection limits as low as 0.1 pmol/mg protein . Sample preparation should include enzymatic hydrolysis to release protein-bound CEL, followed by solid-phase extraction to reduce matrix interference .

Q. How do researchers validate the specificity of antibodies used in ELISA-based CEL detection?

Validation involves cross-reactivity testing against other AGEs (e.g., CML, methylglyoxal-derived hydroimidazolones) and confirmation via competitive inhibition assays. Western blotting with purified CEL-modified proteins is recommended to confirm antibody specificity . Parallel LC-MS analysis of the same samples can further validate quantitative accuracy .

Q. What in vitro models are suitable for studying CEL formation under hyperglycemic conditions?

Bovine serum albumin (BSA) or collagen incubated with glucose or methylglyoxal at physiological pH (7.4) and temperature (37°C) is a standard model. Kinetic studies require sampling at intervals (e.g., 1–4 weeks) to monitor time-dependent accumulation via HPLC or immunoassays . Control experiments with aminoguanidine (an AGE inhibitor) are critical to confirm glycation-specific pathways .

Advanced Research Questions

Q. How can conflicting reports on CEL’s role in oxidative stress be systematically addressed?

Discrepancies often arise from differences in model systems (e.g., cell-free vs. cellular assays) or AGE preparation methods. Researchers should:

- Compare CEL’s effects in isolated mitochondrial preparations versus whole-cell assays to isolate subcellular mechanisms .

- Use ROS-sensitive fluorescent probes (e.g., DCFDA) alongside antioxidant knockdown (e.g., siRNA for SOD2) to clarify CEL’s direct vs. indirect oxidative effects .

- Meta-analyze existing data to identify dose- and context-dependent trends .

Q. What strategies optimize the synthesis of stereochemically pure CEL for mechanistic studies?

Chemical synthesis involves reacting L-lysine with 3-deoxyglucosone under controlled pH (7.5–8.0) and nitrogen atmosphere to minimize oxidation byproducts. Diastereomer separation requires chiral HPLC columns (e.g., Chirobiotic T) or enzymatic resolution using specific proteases . Purity should be confirmed via H-NMR (e.g., δ 1.4 ppm for carboxyethyl protons) and high-resolution MS .

Q. How do researchers design in vivo studies to distinguish CEL-specific effects from those of other AGEs in diabetic complications?

- Use transgenic mice lacking RAGE or other AGE receptors to isolate CEL-specific signaling .

- Employ isotopic labeling (e.g., C-lysine) to track CEL incorporation into tissues via nanoSIMS imaging .

- Combine proteomic profiling of CEL-modified proteins with pathway analysis (e.g., KEGG) to identify unique molecular targets .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing CEL’s dose-response effects in heterogeneous cell populations?

Non-linear regression models (e.g., log-logistic curves) are suitable for dose-response data. For heterogeneous data, mixed-effects models or bootstrapping can account for variability between biological replicates. Principal component analysis (PCA) is useful for integrating multi-omics datasets (e.g., proteomics and transcriptomics) .

Q. How should researchers address reproducibility challenges in CEL-induced cellular assays?

- Standardize AGE preparation protocols (e.g., dialysis steps to remove unreacted precursors) .

- Include internal controls (e.g., glycated vs. non-glycated BSA) in each experiment.

- Pre-screen cell lines for baseline RAGE expression via flow cytometry .

Q. Data Interpretation and Reporting

Q. What criteria should guide the selection of primary literature for meta-analyses on CEL’s pathophysiological roles?

Prioritize studies that:

- Explicitly quantify CEL levels (not just total AGEs).

- Use orthogonal detection methods (e.g., both ELISA and MS).

- Report raw data or effect sizes for statistical pooling .

Q. How can researchers reconcile discrepancies between in vitro and in vivo findings on CEL’s bioactivity?

Propriétés

IUPAC Name |

(2S)-2-amino-6-(1-carboxyethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYPSOHOIAZISD-MLWJPKLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972937 | |

| Record name | N~6~-(1-Carboxyethyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-03-2 | |

| Record name | N(6)-(1-Carboxyethyl)lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~-(1-Carboxyethyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-(1-CARBOXYETHYL)-L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8KUP1WS1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.